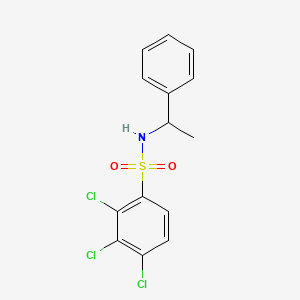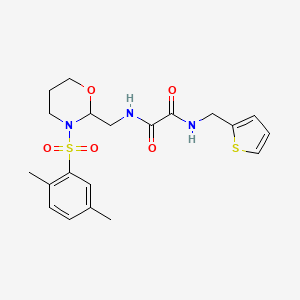![molecular formula C19H21N5O4 B2647140 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396783-52-0](/img/structure/B2647140.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is a type of 1-benzo[1,3]dioxol-5-yl-indole bearing 3-N-fused heteroaryl moieties . These compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[d][1,3]dioxol-5-yl group, a pyrazin-2-yl group, and a piperidin-4-yl group .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis. The key reaction is a Pd-catalyzed C-N cross-coupling . This reaction is a type of carbon-nitrogen bond forming reaction, which is crucial in the synthesis of many organic compounds .Scientific Research Applications
Molecular Interaction and Receptor Binding Analysis
The compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrates potent and selective antagonistic properties for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method revealed multiple distinct conformations with varying stability. The research suggests that the N1 aromatic ring moiety predominantly influences the steric binding interaction with the receptor. Additionally, the unique spatial orientation and electrostatic characteristics of certain conformers may play a crucial role in binding to the CB1 receptor, potentially contributing to antagonist activity or modulating between neutral antagonist and inverse agonist activities (Shim et al., 2002).
Structure-Activity Relationships
Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have been extensive. Key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity were identified, including specific substituents on the pyrazole ring. The most potent compound in the series showed potential therapeutic capabilities to antagonize harmful side effects of cannabinoids and cannabimimetic agents, and its iodinated nature offers utility as a SPECT ligand for characterizing brain CB1 receptor binding in vivo (Lan et al., 1999).
Pharmacokinetic Modeling and Molecular Screening
Pharmacokinetic Modeling
The compound TBPT, a serotonin-4 receptor partial agonist, undergoes metabolism to form two metabolites with differing exposure levels in humans. A study utilized in vitro data and physiologically based pharmacokinetic modeling to project plasma metabolite/parent ratios for these metabolites. The approach highlighted the significance of one metabolite (M2) relative to another (M1), demonstrating its utility in determining the importance of potential circulating metabolites prior to first-time drug administration in humans (Obach et al., 2018).
Virtual Screening and Biological Studies
Virtual screening targeting the urokinase receptor (uPAR) led to the discovery of compounds with the potential to inhibit breast MDA-MB-231 invasion, migration, and adhesion. The compounds also blocked angiogenesis and induced apoptosis. Pharmacokinetic assessments and in vivo studies in mice demonstrated the potential of these compounds, particularly IPR-69, as starting points for the development of treatments for metastasis (Wang et al., 2011).
Future Directions
The compound shows promise in the field of anticancer research, and further studies are needed to fully understand its mechanism of action and potential therapeutic benefits . It may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-18(19(26)23-14-1-2-15-16(9-14)28-12-27-15)22-10-13-3-7-24(8-4-13)17-11-20-5-6-21-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZJDZGJHPOPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B2647061.png)

![6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2647064.png)
![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)

![N-carbamoyl-2-(2-(4-methylphenylsulfonamido)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2647072.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)
![N-[(furan-2-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2647074.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2647075.png)


![[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2647080.png)